Direct Head-to-Head Potency Comparison with Antileishmanial Agent-11 (Compound 4d)
Antileishmanial agent-12 (compound 5a) exhibits significantly greater potency than its close structural analogue, Antileishmanial agent-11 (compound 4d), against all three protozoan parasites evaluated [1]. This direct intra-class comparison highlights the impact of specific triazole modifications on bioactivity [1].
| Evidence Dimension | Inhibitory Concentration (IC50) against promastigote (Leishmania) or epimastigote (T. cruzi) forms |
|---|---|
| Target Compound Data | L. braziliensis: 14.9 μM; L. infantum: 21.3 μM; T. cruzi: 9.3 μM |
| Comparator Or Baseline | Antileishmanial agent-11 (compound 4d): L. braziliensis: 28.3 μM; L. infantum: 24.8 μM; T. cruzi: 13.0 μM |
| Quantified Difference | L. braziliensis: 47% reduction in IC50; L. infantum: 14% reduction in IC50; T. cruzi: 28% reduction in IC50 |
| Conditions | In vitro culture; assay method not explicitly detailed in abstract but consistent with standard promastigote/epimastigote viability protocols [1] |
Why This Matters
For researchers requiring maximal sensitivity in antiparasitic assays, the lower IC50 of agent-12 translates to a wider dynamic range and reduced compound consumption per experiment.
- [1] Pertino MW, de la Torre AF, Schmeda-Hirschmann G, et al. Synthesis, trypanocidal and anti-leishmania activity of new triazole-lapachol and nor-lapachol hybrids. Bioorg Chem. 2020 Oct;103:104122. View Source
